1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-
CAS No.:
Cat. No.: VC16933129
Molecular Formula: C12H14N4
Molecular Weight: 214.27 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- -](/images/structure/VC16933129.png)
Specification
Molecular Formula | C12H14N4 |
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Molecular Weight | 214.27 g/mol |
IUPAC Name | 6-amino-1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C12H14N4/c1-12(2,3)16-7-8(6-13)9-4-5-10(14)15-11(9)16/h4-5,7H,1-3H3,(H2,14,15) |
Standard InChI Key | MFFTYABLNAPSGZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)N1C=C(C2=C1N=C(C=C2)N)C#N |
Introduction
Structural Characteristics and Nomenclature
The molecular framework of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- comprises a bicyclic system merging pyrrole and pyridine rings. Key substituents include:
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Cyano group (-CN) at position 3, enhancing electron-withdrawing properties and reactivity in cross-coupling reactions.
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Amino group (-NH₂) at position 6, enabling hydrogen bonding and participation in cyclocondensation reactions.
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tert-Butyl group at position 1, providing steric bulk to modulate solubility and metabolic stability.
Table 1: Molecular Properties
Synthetic Methodologies
The synthesis of 6-amino-substituted pyrrolo[2,3-b]pyridines typically involves multi-step strategies, drawing from established routes for analogous compounds.
Cyclocondensation Approaches
A common route involves the reaction of 2-amino-pyrrole-3-carbonitrile precursors with active methylene compounds (e.g., acetylacetone, malononitrile) under acidic conditions. For example, refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with malononitrile in acetic acid and catalytic HCl yields pyrrolo[2,3-b]pyridine derivatives via cyclodehydration .
Protecting Group Strategies
The tert-butyl group is introduced via alkylation of the pyrrole nitrogen using tert-butyl iodide under basic conditions (e.g., NaH/THF). Subsequent deprotection with 60% H₂SO₄ enables functionalization at position 1, though this step is omitted in the target compound .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclocondensation | Acetic acid, HCl, reflux, 4h | 65–78 |
Alkylation | tert-Butyl iodide, NaH, THF | 82 |
Purification | Silica gel chromatography | >95 |
Spectroscopic Characterization
Structural validation relies on advanced spectroscopic techniques:
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¹H NMR: Distinct signals for tert-butyl methyl groups (δ ~1.4 ppm), aromatic protons (δ 7.22–9.19 ppm), and exchangeable NH₂ protons (δ 11.62–13.41 ppm) .
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¹³C NMR: Resonances for cyano carbons (δ ~115 ppm), sp² carbons (δ 120–150 ppm), and tert-butyl quaternary carbon (δ ~35 ppm) .
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HRMS: Molecular ion peaks confirming the formula (e.g., [M+H]+ at m/z 215.12 for C₁₂H₁₄N₄⁺) .
Compound | Target | IC₅₀/EC₅₀ | Cell Line/Organism |
---|---|---|---|
5-Amino-1-tert-butyl | FGFR1 | 7 nM | 4T1 (breast cancer) |
3-Cyano derivative | E. coli gyrase | 2.1 µg/mL | ATCC 25922 |
Challenges and Future Directions
Regioselectivity in Synthesis
Positional isomerism (5- vs. 6-amino) poses synthetic challenges. Microwave-assisted reactions and catalyst screening (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling steps .
Metabolic Stability
The tert-butyl group enhances lipophilicity but may reduce aqueous solubility. Structural modifications, such as introducing polar substituents at position 5, are under investigation .
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